molecular formula C18H26ClN3O2 B12774719 6-Chloro-N,N-diethyl-3-(diethylamino)-7-methyl-2H-1,4-benzoxazine-2-carboxamide CAS No. 108401-73-6

6-Chloro-N,N-diethyl-3-(diethylamino)-7-methyl-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B12774719
CAS No.: 108401-73-6
M. Wt: 351.9 g/mol
InChI Key: PUOFREKUUKORGQ-UHFFFAOYSA-N
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Description

6-Chloro-N,N-diethyl-3-(diethylamino)-7-methyl-2H-1,4-benzoxazine-2-carboxamide is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N,N-diethyl-3-(diethylamino)-7-methyl-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, including nucleophilic aromatic substitution reactions. The reaction conditions often require the use of air-dried glassware under an atmosphere of nitrogen, with commercial solvents and reagents such as cesium fluoride . Reaction temperatures are controlled using temperature modulators, and thin-layer chromatography is used for monitoring the progress of the reactions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of automated systems for flash column chromatography and other purification techniques ensures the efficient production of the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N,N-diethyl-3-(diethylamino)-7-methyl-2H-1,4-benzoxazine-2-carboxamide undergoes various types of chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction reactions. The regioselectivity of nucleophilic aromatic substitution reactions is influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic ring .

Common Reagents and Conditions: Common reagents used in these reactions include cesium fluoride, commercial solvents, and other nucleophiles. Reaction conditions typically involve controlled temperatures and the use of nitrogen atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution reactions can lead to the formation of substituted benzoxazine derivatives with varying functional groups .

Scientific Research Applications

6-Chloro-N,N-diethyl-3-(diethylamino)-7-methyl-2H-1,4-benzoxazine-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets. In industry, the compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-N,N-diethyl-3-(diethylamino)-7-methyl-2H-1,4-benzoxazine-2-carboxamide involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways involved depend on the context of its application, such as its use in therapeutic research or material science.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 6-Chloro-N,N-diethyl-3-(diethylamino)-7-methyl-2H-1,4-benzoxazine-2-carboxamide include other benzoxazine derivatives and substituted aromatic compounds. Examples include 6-Chloro-N,N-diethylpyrazin-2-amine and 6-Chloro-N,N-dipropylpyrazin-2-amine .

Uniqueness: The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.

Properties

CAS No.

108401-73-6

Molecular Formula

C18H26ClN3O2

Molecular Weight

351.9 g/mol

IUPAC Name

6-chloro-3-(diethylamino)-N,N-diethyl-7-methyl-2H-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C18H26ClN3O2/c1-6-21(7-2)17-16(18(23)22(8-3)9-4)24-15-10-12(5)13(19)11-14(15)20-17/h10-11,16H,6-9H2,1-5H3

InChI Key

PUOFREKUUKORGQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=C(C=C(C(=C2)Cl)C)OC1C(=O)N(CC)CC

Origin of Product

United States

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